Cas no 873-55-2 (Benzenesulfinic acid, sodium salt)

Benzenesulfinic acid, sodium salt (C₆H₅SO₂Na) is a white to off-white crystalline powder widely used as a reducing agent and intermediate in organic synthesis. Its key advantages include high reactivity in reductive processes, such as the reduction of diazonium salts and quinones, as well as its role in sulfonylation reactions. The compound exhibits good solubility in water and polar solvents, facilitating its use in aqueous and homogeneous reaction systems. It is also valued for its stability under controlled conditions, ensuring consistent performance in industrial and laboratory applications. Proper handling and storage are recommended to maintain its efficacy and shelf life.
Benzenesulfinic acid, sodium salt structure
873-55-2 structure
Product Name:Benzenesulfinic acid, sodium salt
CAS No:873-55-2
MF:C6H6NaO2S
MW:165.165411472321
MDL:MFCD00013135
CID:40127
PubChem ID:24847576
Update Time:2025-09-03

Benzenesulfinic acid, sodium salt Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfinic acid,sodium salt
    • 4-CHLOROBENZENESULFINIC ACID SODIUM SALT
    • 4-CHLOROBENZENESULFINIC ACID SODIUM SALT HYDRATE
    • 4-CHLOROBENZENESULPHINIC ACID SODIUM SALT
    • P-CHLOROBENZENESULFINIC ACID SODIUM SALT
    • SODIUM 4-CHLOROBENZENESULFINATE
    • SODIUM 4-CHLOROBENZENE SULFINIC ACID
    • Sodium benzene sulfonate,Sodium benzosulfonate
    • BENZENESULFINIC ACID NA SALT
    • Natriumbenzolsulfinat
    • Sodium benzenesulfinate
    • BENZENSULFINIC ACID SODIUM SALT
    • Benzene Sulfinic Acid Sodium Salt (SBS)
    • C6H5SO2Na
    • Benzenesulfinic acid
    • SBS
    • Sodium benzene sulphinate
    • Benzenesulfinic acid sodium salt
    • Benzenesulfinic acid, sodium salt (8CI, 9CI)
    • NSC 135147
    • NSC 30629
    • Sodium phenylsulfinate
    • Benzenesulfinic acid, sodium salt
    • MDL: MFCD00013135
    • Inchi: 1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);
    • InChI Key: RWDJJOUSDATHMI-UHFFFAOYSA-N
    • SMILES: [Na].O=S(C1C=CC=CC=1)O
    • BRN: 3598405

Computed Properties

  • Exact Mass: 164.99900
  • Monoisotopic Mass: 163.991
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 40.1

Experimental Properties

  • Color/Form: White or light yellow scaly crystals.
  • Density: 0.8000
  • Melting Point: >300 °C (lit.)
  • Boiling Point: 339.4°C at 760 mmHg
  • Flash Point: 159.1 °C
  • Water Partition Coefficient: Soluble in water.
  • PSA: 56.51000
  • LogP: 2.13290
  • Sensitiveness: Hygroscopic
  • Solubility: Soluble in water, the solution is weakly alkaline.

Benzenesulfinic acid, sodium salt Security Information

  • Hazard Statement: H315-H319-H335
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S26-S37/39
  • RTECS:DA9135000
  • Hazardous Material Identification: Xi
  • TSCA:T
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • Risk Phrases:R36/37/38

Benzenesulfinic acid, sodium salt Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Benzenesulfinic acid, sodium salt Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  4 h, rt → 80 °C
Reference
Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors
Zhang, Xiangna; et al, Bioorganic Chemistry, 2022, 128,

Production Method 2

Reaction Conditions
1.1 Reagents: Rongalite Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ,  Acetonitrile ;  20 min, rt
Reference
Iron-catalyzed synthesis of arylsulfinates through radical coupling reaction
Zhang, Weixi; et al, Chemical Communications (Cambridge, 2016, 52(14), 2980-2983

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, 0 °C; 30 min, rt
Reference
Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines
Kwon, Yujeong; et al, Tetrahedron Letters, 2023, 123,

Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  -78 °C; 3 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

Production Method 5

Reaction Conditions
1.1 Reagents: Rongalite Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ;  20 min, rt
Reference
Iron-catalyzed synthesis of arylsulfinates through radical coupling reaction
Zhang, Weixi; et al, Chemical Communications (Cambridge, 2016, 52(14), 2980-2983

Production Method 6

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 100 °C
1.2 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  acidified, cooled
Reference
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  0 °C
Reference
Copper Mediated C(sp2)-H sulfonylation of aldehydes using a catalytic transient imine directing group
Higham, Joe I.; et al, ChemRxiv, 2021, 1, 1-6

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  2 h, rt
2.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  3 h, reflux
Reference
The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols
Cuadros, Sara; et al, Organic Letters, 2022, 24(16), 2961-2966

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  60 °C
2.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  4 h, 80 °C
Reference
A radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates
Zhou, Bang; et al, Organic & Biomolecular Chemistry, 2018, 16(42), 7959-7963

Production Method 10

Reaction Conditions
1.1 Catalysts: Ethyl cyanoacetate
Reference
Reaction of thiosulfonic acid esters with ethyl cyanoacetate in the presence of alcoholates
Bilozor, T. K.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(4), 889-90

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Reference
A convenient preparation of sulfinic acids by the reaction of 2-sulfonylpyridines and their N-oxides with nucleophiles
Furukawa, Naomichi; et al, Heterocycles, 1986, 24(11), 3019-22

Production Method 12

Reaction Conditions
1.1 Catalysts: Sodium ethoxide
Reference
ipso-Substitution of a sulfinyl or sulfonyl group attached to pyridine rings and its application for the synthesis of macrocycles
Furukawa, Naomichi; et al, Journal of the Chemical Society, 1984, (8), 1839-45

Production Method 13

Reaction Conditions
1.1 rt
Reference
Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine
Friedrich, Marius; et al, European Journal of Organic Chemistry, 2022, 2022(34),

Production Method 14

Reaction Conditions
Reference
Chemistry of the sulfur-nitrogen bond. 14. Arenesulfenic acids from N-alkylidenearenesulfinamides (sulfinimines)
Davis, Franklin A.; et al, Journal of the American Chemical Society, 1978, 100(9), 2844-52

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  25 h, 25 °C
Reference
Iodide-Catalyzed Synthesis of Secondary Thiocarbamates from Isocyanides and Thiosulfonates
Mampuys, Pieter; et al, Organic Letters, 2016, 18(12), 2808-2811

Production Method 16

Reaction Conditions
1.1 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified, cooled
Reference
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, 0 °C; 30 min, rt
Reference
Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines
Kwon, Yujeong; et al, Tetrahedron Letters, 2023, 123,

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  5 min, 0 °C; 30 min, rt
Reference
Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines
Kwon, Yujeong; et al, Tetrahedron Letters, 2023, 123,

Production Method 19

Reaction Conditions
1.1 Reagents: Rongalite Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ;  20 min, rt
Reference
Iron-catalyzed synthesis of arylsulfinates through radical coupling reaction
Zhang, Weixi; et al, Chemical Communications (Cambridge, 2016, 52(14), 2980-2983

Production Method 20

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 100 °C
1.2 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  acidified, cooled
Reference
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

Production Method 21

Reaction Conditions
1.1 Reagents: Methyl acrylate Catalysts: Sodium acetate Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  0 °C
Reference
Amine-Catalyzed Copper-Mediated C-H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group
Higham, Joe I. ; et al, Angewandte Chemie, 2022, 61(27),

Production Method 22

Reaction Conditions
1.1 Catalysts: Sodium ethoxide
Reference
Study of thiosulfonic acids. XXXII. Reaction of aryl esters of thiosulfonic acids with substances containing an active methylene group
Boldyrev, B. G.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(6), 1276-83

Production Method 23

Reaction Conditions
1.1 Catalysts: Thiophenol
Reference
A method of producing alkali metal benzenesulfinates
, European Patent Organization, , ,

Production Method 24

Reaction Conditions
Reference
Organic sulfinic acid salts
, Japan, , ,

Production Method 25

Reaction Conditions
Reference
Reaction of organic sulfur compounds with superoxide anion. III. Oxidation of organic sulfur compounds to sulfinic and sulfonic acids
Oae, Shigeru; et al, Tetrahedron, 1981, 37(1), 37-44

Benzenesulfinic acid, sodium salt Raw materials

Benzenesulfinic acid, sodium salt Preparation Products

Benzenesulfinic acid, sodium salt Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:873-55-2)
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(CAS:873-55-2)BENZENESULFINIC ACID SODIUM SALT
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Quantity:200kg
Purity:99.9%
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(CAS:873-55-2)苯亚磺酸钠(SBS)
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:36
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Benzenesulfinic acid, sodium salt Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:873-55-2)
SFD648
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:873-55-2)BENZENESULFINIC ACID SODIUM SALT
sfd20524
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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